molecular formula C20H15BrN2O2S B14190583 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-[(4-methylphenyl)sulfonyl]-2-phenyl-

1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-[(4-methylphenyl)sulfonyl]-2-phenyl-

Cat. No.: B14190583
M. Wt: 427.3 g/mol
InChI Key: QBYSZLAZHGTNTB-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-[(4-methylphenyl)sulfonyl]-2-phenyl- is a compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The specific structure of this compound includes a pyrrolopyridine core with a bromine atom at the 4-position, a phenyl group at the 2-position, and a sulfonyl group attached to a 4-methylphenyl group at the 1-position.

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives typically involves multi-step reactions. One common synthetic route includes the formation of the pyrrolopyridine core followed by the introduction of substituents at specific positions. For instance, the bromination at the 4-position can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The sulfonylation at the 1-position can be carried out using sulfonyl chlorides in the presence of a base such as triethylamine. The phenyl group at the 2-position can be introduced through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions .

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-[(4-methylphenyl)sulfonyl]-2-phenyl- undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The biological activity of 1H-Pyrrolo[2,3-b]pyridine derivatives is often attributed to their ability to interact with specific molecular targets and pathways. For example, some derivatives act as inhibitors of protein kinases, which play a crucial role in cell signaling and regulation. By binding to the active site of these enzymes, the compounds can inhibit their activity, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-[(4-methylphenyl)sulfonyl]-2-phenyl- can be compared with other pyrrolopyridine derivatives such as:

These comparisons highlight the uniqueness of 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-[(4-methylphenyl)sulfonyl]-2-phenyl- in terms of its specific substituents and their impact on its chemical and biological properties.

Properties

Molecular Formula

C20H15BrN2O2S

Molecular Weight

427.3 g/mol

IUPAC Name

4-bromo-1-(4-methylphenyl)sulfonyl-2-phenylpyrrolo[2,3-b]pyridine

InChI

InChI=1S/C20H15BrN2O2S/c1-14-7-9-16(10-8-14)26(24,25)23-19(15-5-3-2-4-6-15)13-17-18(21)11-12-22-20(17)23/h2-13H,1H3

InChI Key

QBYSZLAZHGTNTB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=CN=C32)Br)C4=CC=CC=C4

Origin of Product

United States

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